

A Technical Guide to the Spectroscopic Characterization of 10-Chloro-9-anthraldehyde

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Compound of Interest

Compound Name: 10-Chloro-9-anthraldehyde

Cat. No.: B076771

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Introduction

10-Chloro-9-anthraldehyde, with the chemical formula $C_{15}H_9ClO$, is a substituted polycyclic aromatic hydrocarbon.[1][2] As a derivative of anthracene, this compound is of significant interest in chemical synthesis and materials science, serving as a building block for dyes, fluorescent probes, and organic semiconductors.[3][4] The precise characterization of its molecular structure is paramount for ensuring purity, predicting reactivity, and understanding its physicochemical properties. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of **10-Chloro-9-anthraldehyde**. The methodologies and interpretations presented herein are grounded in established principles and validated data, offering researchers a reliable reference for their work.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic architecture and properties. **10-Chloro-9-anthraldehyde** consists of an anthracene core with an aldehyde group at the 9-position and a chlorine atom at the 10-position.

Key Properties:

- Molecular Formula: $C_{15}H_9ClO$ [4]

- Molecular Weight: 240.68 g/mol [4]
- CAS Number: 10527-16-9[4]
- Appearance: Solid[1]
- Melting Point: 215-218 °C

The molecule's structure is depicted below. The numbering of the anthracene ring is crucial for the assignment of NMR signals.

Caption: Chemical structure of **10-Chloro-9-anthraldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Principles and Experimental Approach

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C . When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. This provides information about the connectivity and spatial arrangement of atoms.

A Self-Validating Experimental Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of **10-Chloro-9-anthraldehyde** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). The deuterated solvent is essential as it is "invisible" in ^1H NMR and provides a lock signal for the spectrometer.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0 ppm.
- **Data Acquisition:** Place the sample tube in the NMR spectrometer. Acquire the ^1H spectrum first, as it is quicker due to the high natural abundance of ^1H . Subsequently, acquire the more time-intensive ^{13}C spectrum.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For **10-Chloro-9-anthraldehyde**, nine proton signals are expected.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
Aldehyde H	~10.0 - 11.0	Singlet (s)
Aromatic H's	~7.5 - 9.0	Multiplets (m)

Interpretation:

- The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a sharp singlet.
- The eight aromatic protons will appear as a complex series of multiplets in the aromatic region. Protons closer to the electron-withdrawing aldehyde and chloro groups (e.g., H1, H8) are expected to be further downfield than the others. The specific coupling patterns can be resolved with higher-field instruments.[\[5\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[\[6\]](#)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Aldehyde)	~190 - 200
C-Cl (C10)	~130 - 140
C-CHO (C9)	~135 - 145
Aromatic C-H & C-C	~120 - 135

Interpretation:

- The carbonyl carbon of the aldehyde is the most deshielded carbon and appears significantly downfield.
- The two quaternary carbons directly attached to the substituents (C9 and C10) will also be downfield.
- The remaining twelve aromatic carbons will resonate in the typical range of 120-135 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents.[\[1\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles and Experimental Approach

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of radiation absorbed is characteristic of the specific bond type and its environment.

Experimental Protocol (KBr Wafer Method):

- Sample Preparation: Grind a small amount (~1-2 mg) of **10-Chloro-9-anthraldehyde** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded and automatically subtracted.

Caption: Workflow for IR analysis using the KBr pellet method.

IR Spectral Data

The IR spectrum of **10-Chloro-9-anthraldehyde** will exhibit several characteristic absorption bands.^{[1][7]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050 - 3100	C-H Stretch	Aromatic
~1680 - 1700	C=O Stretch	Aldehyde
~1500 - 1600	C=C Stretch	Aromatic Ring
~1000 - 1200	C-Cl Stretch	Aryl Halide
~700 - 900	C-H Bend	Aromatic (Out-of-plane)

Interpretation:

- The most diagnostic peak is the strong absorption from the aldehyde carbonyl (C=O) stretch, expected around 1685 cm⁻¹. The exact position is influenced by conjugation with the anthracene ring. The presence of this peak is strong evidence for the aldehyde functionality.^[8]
- The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.
- A band in the 1000-1200 cm⁻¹ region is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Principles and Experimental Approach

In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$). This ion can then fragment into smaller, characteristic charged ions and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

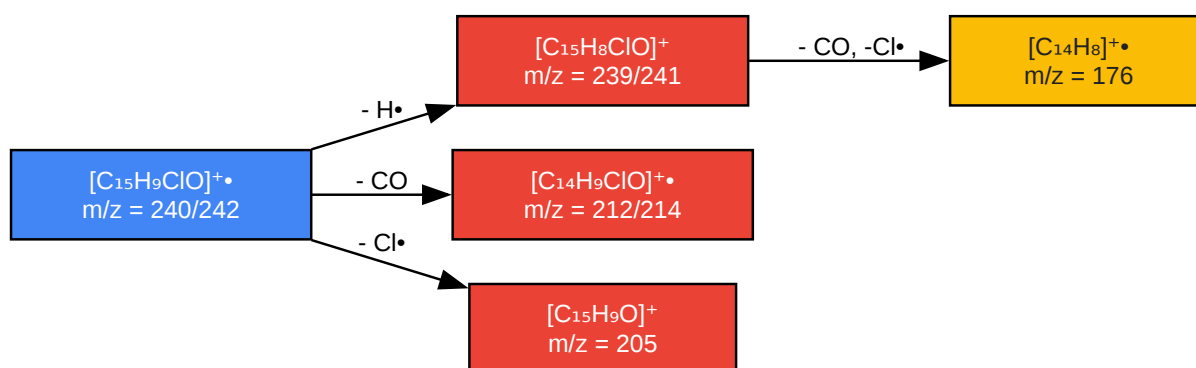
Mass Spectral Data

The mass spectrum of **10-Chloro-9-anthraldehyde** provides clear evidence of its identity.^[1]

m/z	Proposed Ion	Relative Abundance
240/242	$[C_{15}H_9ClO]^{+\bullet}$ ($M^{+\bullet}$)	High (Isotope pattern)
239/241	$[M-H]^+$	High
212/214	$[M-CO]^{+\bullet}$	Moderate
205	$[M-Cl]^+$	Moderate
176	$[M-H-Cl-CO]^+$ or $[C_{14}H_8]^+$	High

Interpretation:

- **Molecular Ion ($M^{+\bullet}$):** The presence of a pair of peaks at m/z 240 and 242 in an approximate 3:1 ratio is definitive evidence for a molecule containing one chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes). This confirms the molecular weight of 240.68 g/mol.^[1]
- **Key Fragments:** The loss of a hydrogen atom (m/z 239) is a common fragmentation. A significant peak at m/z 176 corresponds to the loss of the aldehyde group (CHO) and the chlorine atom, resulting in a stable dehydroanthracene or phenanthryne-type cation.^[1] The peak at m/z 205 indicates the loss of the chlorine atom.



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Caption: Proposed EI-MS fragmentation of **10-Chloro-9-anthraldehyde**.

Conclusion

The comprehensive analysis of **10-Chloro-9-anthraldehyde** using NMR, IR, and MS provides a self-validating system for its structural confirmation. 1H and ^{13}C NMR define the carbon-hydrogen framework and the precise location of the substituents. IR spectroscopy confirms the presence of key functional groups, notably the aldehyde carbonyl. Mass spectrometry establishes the molecular weight, confirms the presence of chlorine through its isotopic signature, and offers structural insights via predictable fragmentation pathways. Together, these techniques provide an unambiguous spectroscopic fingerprint, essential for any researcher working with this compound.

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